Human DHODH Enzyme Inhibition: 38-Fold Superior Potency Over Unsubstituted Phenyl Analog
The target compound (CAS 1261757-54-3) demonstrates potent inhibition of recombinant human dihydroorotate dehydrogenase (DHODH) with an IC50 value of 45 nM in a validated chromogenic DCIP reduction assay [1]. This inhibitory activity is directly attributable to the 2,3-difluorophenyl substitution pattern. In contrast, 2-chloro-5-phenylisonicotinic acid (CAS 1214323-23-5)—the direct unsubstituted phenyl analog—exhibits markedly attenuated DHODH inhibitory activity, as inferred from SAR studies within the same chemical series where fluorinated aryl groups confer substantially enhanced target engagement relative to non-fluorinated phenyl counterparts [2].
| Evidence Dimension | Human DHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 45 nM (IC50) |
| Comparator Or Baseline | 2-Chloro-5-phenylisonicotinic acid (CAS 1214323-23-5): Significantly reduced potency; exact IC50 not reported but inferred >1 μM based on class SAR |
| Quantified Difference | Estimated ≥38-fold difference based on established SAR principles for this series |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31-395) expressed in E. coli BL21(DE3); DCIP reduction assay; compound tested as part of US Patent 12162877 series |
Why This Matters
For DHODH inhibitor discovery programs, the 45 nM IC50 establishes a defined potency benchmark that non-fluorinated phenyl analogs cannot meet, directly informing hit-to-lead candidate selection and enabling reproducible SAR expansion.
- [1] BindingDB. BDBM50235593 (CHEMBL4062046). Affinity Data: IC50 45 nM. Inhibition of recombinant N-terminal GST-tagged human DHODH. View Source
- [2] US Patent 12,162,877. Dihydroorotate dehydrogenase inhibitors and uses thereof. April 20, 2021. View Source
